N-[(4-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide
Description
This compound features a tetrahydroquinazolinone core substituted with a morpholine ring at position 6, a sulfanylidene group at position 2, and a hexanamide chain linked to a 4-chlorophenylmethyl group at position 3 (Fig. 1). Its synthesis likely involves multi-step reactions, including cyclization of thiourea intermediates and coupling of the hexanamide chain, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O3S/c26-19-7-5-18(6-8-19)17-27-23(31)4-2-1-3-11-30-24(32)21-16-20(29-12-14-33-15-13-29)9-10-22(21)28-25(30)34/h5-10,16,21H,1-4,11-15,17H2,(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZIMZHZROGJSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3C(=NC(=S)N(C3=O)CCCCCC(=O)NCC4=CC=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide is a complex compound with potential therapeutic applications. Its unique structure suggests a diverse range of biological activities, particularly in antimicrobial and enzyme inhibition capacities. This article reviews its biological activity based on recent research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : C27H25ClN4O3S
- Molecular Weight : 521.0 g/mol
- CAS Number : 689770-54-5
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the morpholine and tetrahydroquinazoline moieties have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : A vital enzyme in neurotransmission; compounds with similar structures have demonstrated strong inhibitory activity.
- Urease : Essential for nitrogen metabolism in bacteria; several derivatives have shown promising IC50 values indicating their potential as urease inhibitors.
| Compound | IC50 Value (µM) | Reference |
|---|---|---|
| Compound 7l | 2.14±0.003 | |
| Compound 7m | 0.63±0.001 | |
| Compound 7n | 2.17±0.006 | |
| Reference Standard (Thiourea) | 21.25±0.15 |
Binding Interactions
Docking studies have elucidated the binding interactions of this compound with bovine serum albumin (BSA), indicating its pharmacological effectiveness and potential for drug formulation .
Case Studies
- Study on Antibacterial Activity : A series of synthesized derivatives were tested against multiple bacterial strains, revealing that compounds with the morpholine group exhibited enhanced antibacterial properties compared to their counterparts lacking this moiety.
- Evaluation of Enzyme Inhibitors : In a comparative study of various synthesized compounds, those featuring the tetrahydroquinazoline structure showed superior inhibition of AChE and urease, suggesting that modifications to the molecular structure can significantly impact biological activity.
Comparison with Similar Compounds
Structural Analogues with Quinazolinone Cores
N-[(4-methylphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide
This compound () replaces the 4-chlorophenyl group with a 4-methylphenyl substituent. Computational studies using Tanimoto similarity metrics (Tanimoto score: 0.89) suggest high structural overlap, but the chloro-substituent may enhance target binding via halogen interactions .
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide (763114-88-1)
This derivative () shares the 4-chlorophenyl and sulfanyl groups but lacks the morpholine and hexanamide chains. The acetamide side chain may limit membrane permeability compared to the longer hexanamide chain in the target compound. Bioactivity data for this analog indicate moderate antibacterial activity (MIC: 32 µg/mL against S. aureus), suggesting that the hexanamide-morpholine combination in the target compound could improve potency .
Sulfonamide and Triazole Derivatives
N-(4-(4-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-yl)-4-(2,6-diphenyl-4-thioxo-2H-1,3,5-oxadiazin-3(4H)-yl)benzenesulfonamide
This sulfonamide () incorporates a pyrimidine-oxadiazine scaffold. While structurally distinct, its 4-chlorophenyl and sulfonamide groups highlight shared synthetic strategies, such as the use of isothiocyanates in cyclization reactions. The oxadiazine ring’s tautomerism (thione ↔ thiol) mirrors the sulfanylidene group’s behavior in the target compound, which may influence redox stability .
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
These triazole-thiones () exhibit tautomeric equilibria similar to the sulfanylidene group in the target compound. IR spectra confirm the absence of νS-H bands (~2500–2600 cm⁻¹) in both systems, favoring the thione form. The target compound’s morpholine group may enhance solubility compared to the difluorophenyl substituents in these analogs .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of complex heterocyclic compounds like this quinazolinone derivative typically involves multi-step reactions, including nucleophilic substitution, cyclization, and amide coupling. Key intermediates (e.g., morpholin-4-yl and tetrahydroquinazolinone moieties) require precise stoichiometric control. For yield optimization:
- Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) .
- Employ computational reaction path searches (e.g., quantum chemical calculations) to predict energetically favorable pathways and reduce trial-and-error approaches .
- Monitor intermediates via HPLC with high-resolution columns (e.g., Chromolith®) to ensure purity before proceeding .
Q. How should solubility and stability be assessed for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO for stock solutions (typical concentration: 10 mM), followed by dilution in assay buffers (e.g., PBS). Use dynamic light scattering (DLS) to detect aggregation. Reference solubility parameters from structurally similar morpholine-containing compounds (e.g., logP ~2.5–3.5) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 24–72 hours) and monitor degradation via LC-MS. Include antioxidants (e.g., 0.1% BHT) if thiol groups are prone to oxidation .
Q. What spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the morpholine ring (δ 3.5–3.7 ppm for N-CH), tetrahydroquinazolinone carbonyl (δ 165–170 ppm), and sulfanylidene groups (δ 120–130 ppm) .
- HRMS : Validate molecular weight with <2 ppm error. For example, the molecular ion [M+H] should match theoretical mass (±0.001 Da) .
Advanced Research Questions
Q. How can computational modeling predict pharmacological interactions of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) using software like COMSOL Multiphysics. Focus on morpholine’s role in hydrogen bonding and sulfanylidene’s redox activity .
- ADME/Tox Prediction : Use tools like SwissADME to estimate permeability (e.g., Blood-Brain Barrier score) and toxicity (e.g., Ames test alerts). Cross-reference with precompetitive preclinical data from analogs .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare IC values from assays with standardized protocols (e.g., ATP concentration in kinase assays). Adjust for batch-to-batch variability in compound purity .
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays. For example, discrepancies in inhibition potency may arise from off-target effects .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Fragment Replacement : Systematically modify the 4-chlorophenyl group and morpholine ring. Use QSAR models to prioritize substituents (e.g., electron-withdrawing groups for enhanced metabolic stability) .
- High-Throughput Screening (HTS) : Test derivatives against a panel of 100+ targets to identify selectivity profiles. Include positive controls (e.g., staurosporine for kinase inhibition) .
Safety and Compliance
Q. What safety protocols are essential during handling?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
